molecular formula C8H7BF3K B1592970 Potassium trans-styryltrifluoroborate CAS No. 201852-49-5

Potassium trans-styryltrifluoroborate

Cat. No.: B1592970
CAS No.: 201852-49-5
M. Wt: 210.05 g/mol
InChI Key: NONAUTDEFRJJII-UHDJGPCESA-N
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Description

Potassium trans-styryltrifluoroborate is a chemical compound with the molecular formula C6H5CH=CHBF3K. It is a crystalline powder that is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trans-styryltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of styrene with boronic acid derivatives under specific conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium trans-styryltrifluoroborate is known to undergo several types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Friedel-Crafts Alkylation: The compound can be used in Friedel-Crafts alkylation reactions to form aryl ketones.

  • Chlorodeboronation: This reaction involves the removal of the boron group from the compound, resulting in the formation of chlorinated products.

  • Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions to form various organic products.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

  • Lewis Acids: Employed in nucleophilic substitution reactions.

  • Strong Bases: Such as potassium hydroxide, used in the initial synthesis of the compound.

Major Products Formed:

  • Aryl Ketones: Formed through Friedel-Crafts alkylation reactions.

  • Chlorinated Compounds: Resulting from chlorodeboronation reactions.

  • Weinreb Amides: Produced via palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Potassium trans-styryltrifluoroborate has a wide range of applications in scientific research, including:

  • Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

  • Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.

  • Medicine: It plays a role in the development of new drugs and therapeutic agents.

  • Industry: this compound is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which potassium trans-styryltrifluoroborate exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are typically the aryl halides and the palladium catalyst.

Comparison with Similar Compounds

Potassium trans-styryltrifluoroborate is similar to other boronic acid derivatives, such as phenylboronic acid and vinylboronic acid. it is unique in its ability to undergo specific cross-coupling reactions and its utility in the synthesis of complex organic molecules. Other similar compounds include:

  • Phenylboronic Acid: Used in various organic synthesis reactions.

  • Vinylboronic Acid: Employed in cross-coupling reactions and other organic transformations.

Properties

IUPAC Name

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAUTDEFRJJII-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635396
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201852-49-5
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trans-styryltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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